3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid
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Overview
Description
3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and alterations in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-(2-Methoxy-4-trifluoromethylphenyl)-2-methylpropionic acid is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for applications in pharmaceuticals and agrochemicals compared to similar compounds.
Properties
IUPAC Name |
3-[2-methoxy-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-7(11(16)17)5-8-3-4-9(12(13,14)15)6-10(8)18-2/h3-4,6-7H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJPLJVUAEUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)C(F)(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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